VERLUKAST is a potent and selective leukotriene D4 (LTD4) receptor antagonist. [, , , , , , ] It is a synthetic compound developed for the treatment of bronchial asthma. [] VERLUKAST specifically targets the LTD4 receptor, effectively inhibiting the binding of LTD4 to its receptor in both guinea pig and human lung tissues. [] This compound exhibits high specificity for LTD4 receptors compared to other leukotriene receptors like LTC4. []
Future research could explore the potential benefits of combining VERLUKAST with other therapeutic agents, particularly anticholinergics, for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. [] Furthermore, investigating the potential use of VERLUKAST in addressing neurodegenerative diseases, such as Alzheimer's disease, is warranted. [] Studies suggest that VERLUKAST and similar cysteinyl leukotriene receptor antagonists might offer protection against Aβ-induced neurotoxicity and memory impairment in animal models. []
Methods of Synthesis:
The synthesis of verlukast involves several key steps:
Technical Details:
Verlukast's molecular structure can be characterized as follows:
Data:
Verlukast is involved in several chemical reactions:
Common Reagents and Conditions:
Verlukast functions primarily as a CysLT1 receptor antagonist:
Pharmacokinetics:
The pharmacokinetic profile includes absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its therapeutic efficacy .
Physical Properties:
Chemical Properties:
Relevant Data:
Characterization through spectroscopic methods (NMR, MS) confirms both purity and structural integrity post-synthesis .
Verlukast has significant scientific applications:
The ongoing research into its mechanisms continues to reveal potential new applications in broader areas of immunology and pharmacology .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2